Ezlopitant's Sub-Nanomolar Binding Affinity for the Human NK1 Receptor
Ezlopitant demonstrates a high binding affinity for the human NK1 receptor, with a reported inhibition constant (Ki) of 0.2 nM (or pKi of 9.7) [1]. This sub-nanomolar potency is a key differentiator. In comparison, netupitant, another potent NK1 antagonist, has a reported Ki of 0.95 nM for the human NK1 receptor in CHO cells [2]. This indicates that ezlopitant has a roughly 5-fold higher affinity for the human NK1 receptor than netupitant under these in vitro conditions.
| Evidence Dimension | Binding Affinity (Ki) for Human NK1 Receptor |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Netupitant: 0.95 nM |
| Quantified Difference | Ezlopitant exhibits approximately 5-fold higher affinity (lower Ki). |
| Conditions | In vitro radioligand binding assays; Ezlopitant assayed on human NK1 receptor; Netupitant assayed on hNK1 receptor expressed in CHO cells. |
Why This Matters
Higher receptor binding affinity may translate to greater potency and potentially lower effective doses, a critical consideration for in vivo study design and interpretation.
- [1] Tsuchiya M, Fujiwara Y, Kanai Y, Mizutani M, Shimada K, Suga O, Ueda S, Watson JW, Nagahisa A. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist ezlopitant (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret. Pharmacology. 2002 Nov;66(3):144-52. View Source
- [2] TargetMol. Netupitant (T6905) Product Information. View Source
